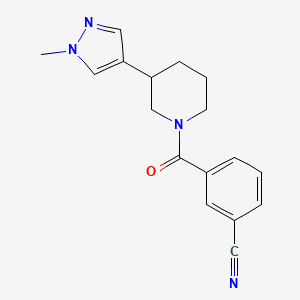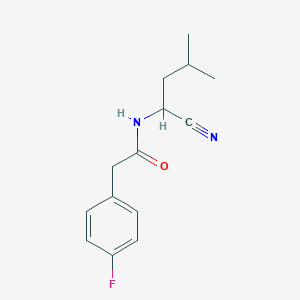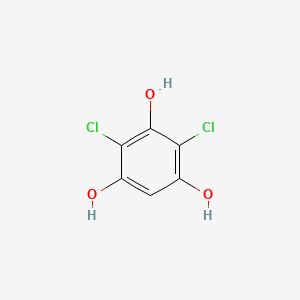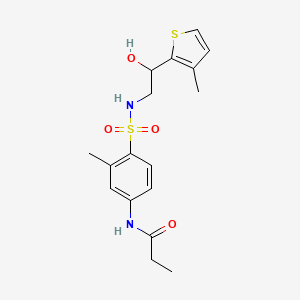![molecular formula C16H16FN5OS B2663011 2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 896289-14-8](/img/structure/B2663011.png)
2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-Ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is an organic compound with notable properties and applications across various fields of science and industry. Its intricate structure allows for diverse reactivity and functionality, making it a compound of interest in numerous research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide generally involves a multi-step process:
Formation of the 1,2,4-Triazole Ring: : Starting from basic precursors, the 1,2,4-triazole ring can be constructed through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Pyrrole Group: : The pyrrole moiety can be incorporated via a reaction with an appropriate pyrrole derivative in the presence of a catalyst.
Sulfanyl Linkage Formation: : The sulfanyl group is usually introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile under controlled conditions.
Acetamide Formation: : The final step involves the acetamide functional group attachment through amidation reactions, typically using an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
On an industrial scale, the production process may employ optimized conditions to maximize yield and purity, often using continuous flow reactors, high-throughput synthesis techniques, and advanced purification methods such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions may target the triazole ring or the nitro group (if present), forming the corresponding amines or partially reduced intermediates.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, allowing modifications on the pyrrole or triazole rings.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Various halides, thiols, amines under appropriate conditions.
Major Products Formed
Depending on the reaction pathway chosen, products can include sulfoxides, sulfones, amino derivatives, and substituted triazoles or pyrroles.
Applications De Recherche Scientifique
2-{[5-Ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide finds applications in several fields:
Chemistry: : Used as a building block for more complex organic molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: : Explored for its therapeutic potential, possibly in antimicrobial or anticancer research.
Industry: : May serve as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mécanisme D'action
The mechanism of action often depends on the specific application:
Enzyme Inhibition: : It may bind to active sites or allosteric sites of enzymes, altering their activity.
Pathways Involvement: : The compound may interfere with specific biochemical pathways, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Comparing 2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide with similar compounds highlights its uniqueness in terms of structural complexity and functional versatility:
Similar Compounds: : 1,2,4-triazole derivatives, other pyrrole-triazole hybrids.
Uniqueness: : The combination of the ethyl-pyrrole and fluorophenylacetamide functionalities enhances its reactivity and application scope.
Conclusion
This compound is a multifaceted compound with extensive applications in scientific research and industry. Its unique structure allows it to participate in diverse chemical reactions and offers potential in medicinal chemistry and beyond.
Propriétés
IUPAC Name |
2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5OS/c1-2-14-19-20-16(22(14)21-9-3-4-10-21)24-11-15(23)18-13-7-5-12(17)6-8-13/h3-10H,2,11H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKNSCCPTVQSFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[1-(3,4-Dimethoxybenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine](/img/structure/B2662929.png)


![N-[1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride](/img/structure/B2662934.png)
![N-(2-benzoyl-4-bromophenyl)-2-[(2-bromophenyl)formamido]acetamide](/img/new.no-structure.jpg)

![Methyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2662939.png)

![1-(3-fluorophenyl)-3-methyl-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2662945.png)
![2-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B2662946.png)

![Ethyl 4-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-3-oxobutanoate](/img/structure/B2662948.png)

![3-methanesulfonyl-2-oxo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}imidazolidine-1-carboxamide](/img/structure/B2662951.png)
